Chemical properties and stability of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Chemical properties and stability of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
An In-Depth Technical Guide to the Chemical Properties and Stability of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Executive Summary
(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral molecule of significant interest in the pharmaceutical and chemical industries. As the major metabolite of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP), its study is crucial for toxicological and biomonitoring assessments[1][2]. Furthermore, its distinct stereochemistry and functional groups make it a valuable chiral building block for the synthesis of complex pharmaceutical compounds[3]. This guide provides a comprehensive technical overview of the known and predicted chemical properties of this compound, with a primary focus on its stability under various stress conditions. We will explore its susceptibility to hydrolysis, oxidation, and thermal and photolytic degradation, grounded in the established chemistry of its parent lactam structure. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for assessing the stability of this molecule, in line with regulatory expectations for drug development.
Introduction
Overview of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one, a derivative of N-methyl-2-pyrrolidone (NMP), is characterized by a five-membered lactam (a cyclic amide) ring, an N-methyl substituent, and a hydroxymethyl group at the chiral center in the (R) configuration. The presence of the polar lactam ring, coupled with the hydrogen-bonding capability of the hydroxyl group, dictates its physicochemical properties, rendering it highly polar. While its primary recognition comes from being a biological metabolite of NMP, its utility extends into asymmetric synthesis, where it serves as an important intermediate[1][3].
Significance in Pharmaceutical Research and Development
The stability of a molecule is a critical parameter in drug development, influencing its safety, efficacy, and shelf-life. For (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one, this understanding is twofold:
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As a Metabolite: Understanding its stability is essential for developing accurate bioanalytical methods to quantify NMP exposure in toxicological studies. Uncharacterized degradation of the metabolite in biological samples could lead to an underestimation of exposure[2][4].
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As a Synthetic Intermediate: When used as a building block for an Active Pharmaceutical Ingredient (API), its stability profile informs synthesis route selection, purification strategies, and storage conditions to prevent the formation of impurities that could carry over into the final drug product.
Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods[5][6][7].
Physicochemical Properties
The properties of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one are derived from its structure, combining the features of the highly stable NMP solvent with a reactive primary alcohol.
Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one | [8] |
| CAS Number | 122663-22-3 | [8] |
| Molecular Formula | C₆H₁₁NO₂ | [9] |
| Molecular Weight | 129.16 g/mol | [9] |
| Synonyms | (R)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | [8] |
Physical Properties
| Property | Value | Source & Rationale |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 83 - 85 °C | [3] |
| Boiling Point | 147 - 149 °C at 0.06 mmHg | [3] |
| Solubility | Expected to be completely miscible with water and soluble in polar organic solvents. | Based on the parent compound NMP, which is completely miscible with water[1][10]. The addition of a hydroxyl group further increases its polarity and hydrogen-bonding capacity. |
| Hygroscopicity | Expected to be hygroscopic. | The parent compound NMP is known to be hygroscopic[1]. |
Chemical Stability and Degradation Profile
The stability of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is largely governed by its lactam ring and the appended hydroxymethyl group. While the N-methyl-2-pyrrolidone core is remarkably stable, the functional group provides an additional site for chemical transformation.
Hydrolytic Stability
Causality: The core of the molecule is a lactam, which is a cyclic amide. Amides are susceptible to hydrolysis to yield a carboxylic acid and an amine[11]. However, the NMP ring is known to be highly resistant to hydrolysis under neutral conditions (pH 2-10), even at elevated temperatures[10][12]. Significant degradation is only expected under strongly acidic or basic conditions, which catalyze the cleavage of the amide bond.
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3.1.1. Acid-Catalyzed Hydrolysis Under strong acidic conditions (e.g., >1 N HCl) and heat, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the irreversible opening of the lactam ring.
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Predicted Product: (R)-5-hydroxy-4-(methylamino)pentanoic acid.
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-
3.1.2. Base-Catalyzed Hydrolysis Under strong alkaline conditions (e.g., >1 N NaOH) and heat, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to break the amide bond and open the ring[12].
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Predicted Product: The carboxylate salt of (R)-5-hydroxy-4-(methylamino)pentanoic acid.
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Caption: Predicted hydrolytic degradation pathways.
Oxidative Stability
Causality: The molecule possesses a primary alcohol (-CH₂OH) which is a known site for oxidation. Common pharmaceutical oxidants like hydrogen peroxide can readily oxidize primary alcohols, first to an aldehyde and subsequently to a carboxylic acid. The tertiary amine within the ring is less susceptible but could potentially form an N-oxide under very harsh conditions.
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Predicted Primary Products:
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(R)-1-methyl-5-oxo-pyrrolidine-2-carbaldehyde (oxidation to aldehyde).
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(R)-1-methyl-5-oxo-pyrrolidine-2-carboxylic acid (further oxidation to carboxylic acid).
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Caption: Workflow for forced degradation studies.
Preparation of Stock Solution
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Accurately weigh and dissolve (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL.
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This stock solution will be used for all stress conditions except for solid-state thermal stress.
Detailed Stress Condition Protocols
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Acid Hydrolysis [5] 1. To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid. 2. Incubate the mixture at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). 3. Upon withdrawal, immediately cool the aliquot to room temperature and neutralize with an equivalent volume of 0.1 N sodium hydroxide. 4. Dilute the neutralized solution to a suitable concentration for analysis.
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Base Hydrolysis [5] 1. To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide. 2. Incubate the mixture at 60°C, sampling at the same time points as the acid hydrolysis. 3. Upon withdrawal, cool and neutralize with an equivalent volume of 0.1 N hydrochloric acid. 4. Dilute the neutralized solution for analysis.
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Oxidative Degradation [5] 1. To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). 2. Keep the solution at room temperature and protected from light. Sample at appropriate time points. 3. Dilute the solution directly for analysis.
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Thermal Degradation
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Solid State: Place a thin layer of the solid compound in a vial and store it in a hot air oven at 80°C. At each time point, weigh a sample, dissolve it in the mobile phase, and analyze.
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Solution State: Incubate the stock solution in a hot air oven at 60°C, protected from light. Sample at various time points and analyze.
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Photolytic Degradation
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Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze both the exposed and control samples.
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Proposed Analytical Method
A stability-indicating method is one that can separate the parent compound from all potential degradation products.
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Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection. LC-MS/MS is the preferred method for identifying unknown degradants.[2][13]
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Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
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Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection at a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore, or MS detection for higher sensitivity and structural elucidation of impurities.
Summary of Predicted Degradation
The following table summarizes the anticipated stability profile of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one.
| Stress Condition | Susceptibility | Predicted Primary Degradation Product(s) | Primary Mechanism |
| Acid Hydrolysis | High (under strong acid, heat) | (R)-5-hydroxy-4-(methylamino)pentanoic acid | Lactam ring opening |
| Base Hydrolysis | High (under strong base, heat) | Salt of (R)-5-hydroxy-4-(methylamino)pentanoic acid | Lactam ring opening |
| Oxidation | Moderate | (R)-1-methyl-5-oxo-pyrrolidine-2-carbaldehyde and -2-carboxylic acid | Oxidation of primary alcohol |
| Thermal | Low | Stable under normal conditions; potential for dehydration at extreme temperatures. | - |
| Photolytic | Low | Expected to be stable. | - |
Conclusion
(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a robust molecule, inheriting much of the stability of its parent compound, N-methyl-2-pyrrolidone. Its primary liabilities are the lactam ring, which is susceptible to hydrolysis under harsh acidic or basic conditions, and the primary alcohol, which can be oxidized. It is predicted to be highly stable under thermal and photolytic stress. The experimental protocols and predictive analyses provided in this guide offer a robust framework for drug development professionals to empirically verify these pathways, develop validated stability-indicating methods, and ensure the quality and safety of intermediates and APIs derived from this versatile chiral building block.
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